Ethyl 2-chloro-2-(2-chlorophenyl)acetate
Overview
Description
“Ethyl 2-chloro-2-(2-chlorophenyl)acetate” is a chemical compound . It is a solid at room temperature .
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions. For instance, Ethyl 2-chloroacetoacetate can be synthesized using ethyl acetoacetate and thionyl chloride as raw materials. The condensation reaction is carried out in the presence of a solvent. The dosage ratio of ethyl acetoacetate, thionyl chloride, and solvent is 1:1.37~2.75:2.31~4.62 by mass, the temperature of the condensation reaction is 7595°C, and the reaction time is 5.5-9h .
Physical And Chemical Properties Analysis
“Ethyl 2-chloro-2-(2-chlorophenyl)acetate” is a solid at room temperature . More specific physical and chemical properties are not directly available from the search results.
Scientific Research Applications
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Pharmaceutical Research
- Application : Ethyl 2-chloro-2-(2-chlorophenyl)acetate is used in the synthesis of indole derivatives . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The compounds 2-chloro-1-(2-phenyl-1H-indol-1-yl)ethanone (61), 4-(2-phenyl-1H-indol-1-yl)-1H-imidazol-2(5H)-one (62) and ethyl 2-(2-oxo-4-(2-phenyl-1H-indol-1-yl)-2H-imidazol-1(5H)-yl)acetate (63) showed high cytotoxic activity .
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Chemical Research
- Application : Ethyl (Z)-2-chloro-2-[2-(4-methoxy- phenyl)hydrazin-1-ylidene]acetate is a compound that has been studied .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The results or outcomes of this research were not detailed in the source .
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Synthesis of Ketamine
- Application : Ethyl 2-chloro-2-(2-chlorophenyl)acetate might be used in the synthesis of ketamine .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The results or outcomes of this research were not detailed in the source .
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Antiviral Research
- Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) showed inhibitory activity against influenza A .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The compound showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
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Synthesis of Other Chemical Compounds
- Application : Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate is a compound that has been studied .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The results or outcomes of this research were not detailed in the source .
- Synthesis of Other Chemical Compounds
- Application : Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate is a compound that has been studied .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The results or outcomes of this research were not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
ethyl 2-chloro-2-(2-chlorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h3-6,9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKKNHRMRKOKRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40540430 | |
Record name | Ethyl chloro(2-chlorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40540430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-chloro-2-(2-chlorophenyl)acetate | |
CAS RN |
80173-43-9 | |
Record name | Ethyl chloro(2-chlorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40540430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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